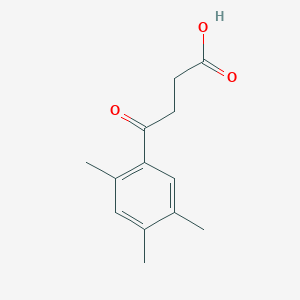

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid” is a carboxylic acid derivative. It contains a butyric acid backbone with a ketone functional group at the 4th carbon. Attached to the same carbon is a phenyl ring substituted with three methyl groups at the 2nd, 4th, and 5th positions .

Molecular Structure Analysis

The molecular structure of this compound would consist of a linear four-carbon chain (butyric acid) with a ketone functional group at one end and a carboxylic acid group at the other. Attached to the ketone’s alpha carbon would be a phenyl ring substituted with three methyl groups .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The carboxylic acid could participate in esterification or amide formation reactions. The ketone could undergo reactions typical of carbonyl groups, such as nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could affect its solubility and boiling point .科学研究应用

1. Biochemical Studies and Metabolite Analysis

Metabolite Identification

4-Hydroxycyclohexylacetic acid (a compound structurally related to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid) was identified in the urine of a child with transient tyrosinemia and her mother. This discovery was made possible by gas chromatographic-mass spectrometric analysis, indicating that these compounds are relevant in the study of metabolic pathways and biochemical analyses (Niederwieser et al., 1978).

Nicotine Metabolism

Research involving 4-oxo-4-(3-pyridyl)butanoic acid, a compound related to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, has contributed significantly to our understanding of nicotine metabolism. A study demonstrated that the conversion of nicotine to 4-oxo-4-(3-pyridyl)butanoic acid and its hydroxy counterpart is a substantial metabolic pathway in humans, accounting for a significant portion of the nicotine dose. This insight is crucial in the context of smoking and nicotine addiction treatments (Hecht et al., 1999).

2. Medical Therapeutics and Drug Metabolism

Inflammatory Bowel Disease Treatment

Derivatives of 4-aminosalicylic acid, structurally similar to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, have shown efficacy in treating inflammatory bowel diseases. Specifically, 4-aminosalicylic acid enemas were reported as a safe and well-tolerated therapeutic alternative for patients with 5-aminosalicylic-induced acute pancreatitis, a common treatment for inflammatory bowel disease (Daniel et al., 2004).

Gout and Uric Acid Metabolism

Compounds related to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid have been instrumental in studying gout and disorders of uric acid metabolism. Allopurinol, a potent xanthine oxidase inhibitor which inhibits the oxidation of naturally occurring oxypurines, thereby decreasing uric acid formation, has been studied extensively for its clinical and metabolic effects in subjects with primary and secondary gout and other disorders of uric acid metabolism (Ogryzlo et al., 1966).

3. Environmental Health and Exposure Studies

- Pesticide Exposure Analysis: Studies involving compounds structurally similar to 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid have contributed to understanding the extent of environmental exposure to neurotoxic insecticides in specific populations, such as preschool children. These insights are vital for developing public health policies concerning the regulation and use of these chemicals (Babina et al., 2012).

4. Neurology and Neurodegenerative Diseases

- Dementia and Neuroprotection Studies: The study of uric acid, closely related to the metabolism of compounds like 4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid, has revealed interesting findings regarding neuroprotection. For instance, patients with gout, a condition associated with elevated uric acid levels, were found to have a lower risk of developing both vascular and non-vascular types of dementia, indicating a potential neuroprotective effect of uric acid (Hong et al., 2015).

未来方向

属性

IUPAC Name |

4-oxo-4-(2,4,5-trimethylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-6-10(3)11(7-9(8)2)12(14)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQTWJNRKGJMAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645490 |

Source

|

| Record name | 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4,5-Trimethylphenyl)-4-oxobutyric acid | |

CAS RN |

89080-36-4 |

Source

|

| Record name | 4-Oxo-4-(2,4,5-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)

![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-fluorobenzophenone](/img/structure/B1325729.png)

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)

![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)

![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)

![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)

![3,5-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325738.png)